2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
The compound you mentioned is a complex organic molecule that contains a quinoline and an isoindole moiety . Quinolines are a class of organic compounds with a fused pyridine and benzene ring, and they are often used in medicinal chemistry due to their biological activity . Isoindoles, on the other hand, are a type of heterocycle that consists of a benzene ring fused to a five-membered ring containing two non-adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of your compound would likely be complex due to the presence of the quinoline and isoindole moieties. These structures would contribute to the overall properties of the molecule, including its reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving your compound would likely depend on the specific functional groups present in the molecule. Quinolines are known to undergo reactions at the nitrogen atom and at the carbon atoms of the benzene ring . Isoindoles can undergo reactions at the nitrogen atoms and at the carbon atoms of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways : Research has explored various synthetic routes for compounds related to 2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, highlighting the versatility of these compounds in organic synthesis. For instance, the synthesis of indolo[1,2-b]isoquinolinediones through the reduction of 2-[(substituted phenyl)methylidene]-3-oxo-2,3-dihydroindole reveals the chemical reactivity and potential applications of similar compounds in creating complex molecular structures (J. Mérour, S. Piroelle, F. Cossais, 1993).
Chemical and Physical Properties : Detailed studies on compounds structurally related to this compound have been conducted to understand their chemical and physical properties, such as electronic structure, absorption spectra, and nonlinear optical (NLO) properties. Such research provides insights into the potential applications of these compounds in materials science and optoelectronics (S. A. Halim, M. Ibrahim, 2017).
Potential Applications in Drug Discovery
- Anticancer Activity : Certain derivatives have been studied for their potential anticancer activity. For instance, methoxy-substituted 3-formyl-2-phenylindoles, which share a structural motif with the compound , have been found to inhibit tubulin polymerization, a key process in cancer cell division, highlighting the therapeutic potential of related compounds in cancer treatment (R. Gastpar, Michael Goldbrunner, Doris Marko, E. von Angerer, 1998).
Mechanistic Insights and Structural Analysis
- Spectroscopic Characterization : Spectroscopic methods, including NMR, have been employed to characterize and confirm the structures of compounds related to this compound, providing essential data for further chemical and pharmacological studies (Khadim Dioukhane, Younas Aouine, A. Nakkabi, et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-11-6-7-16-12(8-11)9-13(17(22)20-16)10-21-18(23)14-4-2-3-5-15(14)19(21)24/h2-9H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVABWNRYDCRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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